2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-7(8(12)13)11-5(2)6(9)4-10-11/h4,7H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXYOPYLVCCJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=C(C=N1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354703-55-1 | |
| Record name | 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the butanoic acid moiety: The pyrazole derivative is then reacted with a suitable butanoic acid precursor under appropriate conditions to form the final product.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Substitution reactions: The iodo group on the pyrazole ring can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules and heterocycles. Its unique structure allows for various chemical transformations, including substitution reactions involving the iodo group.
Biology
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid has been studied for its biological activities, particularly its role as a biochemical probe and potential lead compound for drug discovery. Its interaction with specific molecular targets can modulate biological processes, making it valuable in biological research .
Medicine
The compound shows promise in therapeutic applications due to its ability to interact with enzymes and receptors. Notable areas of research include:
- Anti-inflammatory Properties: Investigated for its potential to reduce inflammation through enzyme inhibition.
- Anticancer Activity: Early studies suggest it may inhibit cancer cell proliferation by targeting specific pathways .
Research indicates that this compound interacts with molecular targets such as enzymes involved in metabolic pathways. The presence of the iodine atom enhances its binding affinity, which can lead to significant biological effects depending on the context of use .
Case Study 1: Antioxidant and Antimicrobial Activity
A study evaluated the antioxidant and antimicrobial properties of related pyrazole compounds, demonstrating that they exhibit significant activity against various pathogens. The methodologies included DPPH radical scavenging assays and DNA protection assays, indicating potential applications in pharmaceuticals .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor in enzymatic studies, highlighting its potential as a biochemical probe for understanding enzyme mechanisms in biological systems. This application underscores its relevance in drug development and biochemical research.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The iodo-substituted pyrazole ring allows the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazole-carboxylic acids. Below is a comparison with key analogues:
Crystallographic and Computational Analysis
- Crystallography: The iodine atom in this compound may enable precise structural determination via programs like SHELXL, which is widely used for small-molecule refinement .
Biological Activity
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative notable for its potential biological activities. Its molecular formula is with a molecular weight of approximately 294.09 g/mol. The compound features a unique structure characterized by a pyrazole ring substituted with an iodine atom, which enhances its reactivity and biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Utilizes a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
- Introduction of the Butanoic Acid Moiety : The pyrazole derivative is subsequently reacted with a suitable butanoic acid precursor under controlled conditions to yield the final product.
Characterization methods include nuclear magnetic resonance (NMR) and mass spectrometry, confirming the structural integrity and purity of the synthesized compound.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and anticancer properties. Below are detailed findings from various studies:
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Several studies have reported its efficacy against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Wei et al. (2022) | A549 | 26 | Significant growth inhibition |
| Xia et al. (2022) | Various | 49.85 | Induced cell apoptosis |
| Nitulescu et al. (2022) | K-562, UO-31 | 0.04 - 11.4 | High activity across multiple lines |
The presence of the iodine atom in the structure appears to enhance binding affinity to specific molecular targets, leading to varied biological effects depending on the context of use .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may act as an inhibitor in enzymatic pathways, modulating their activity.
- Receptor Interaction : It has been shown to bind to certain receptors, influencing cellular signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies illustrate the compound's biological activity:
- Anti-inflammatory Activity : Research has shown that derivatives of pyrazole compounds can significantly reduce inflammatory responses in vitro and in vivo models.
- Antitumor Efficacy : A study demonstrated that treatment with this compound led to reduced tumor size in animal models, indicating potential for therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to other similar compounds such as 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid and 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid, the unique iodine substitution in this compound provides distinct chemical properties that may enhance its biological activities.
| Compound | Substituent | Biological Activity |
|---|---|---|
| 2-(4-Iodo) | Iodine | High binding affinity |
| 2-(4-Bromo) | Bromine | Moderate activity |
| 2-(4-Chloro) | Chlorine | Variable effects |
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction purity be validated?
Answer:
The synthesis of pyrazole derivatives typically involves cyclization reactions. For example, substituted pyrazole-carboxylic acids can be synthesized via cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) . For iodinated analogs like the target compound, halogenation (e.g., iodination) at the pyrazole C4 position may require electrophilic substitution under controlled conditions. Post-synthesis, purity validation should include:
- HPLC with UV detection (λ = 254 nm) to monitor residual solvents/byproducts .
- FTIR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N-H/N-C stretches) .
- Elemental analysis (C, H, N, I) to verify stoichiometry.
Table 1: Expected Spectral Data for Key Functional Groups
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Pyrazole ring | 3100–3000 (C-H) | 6.5–7.5 (pyrazole H) |
| COOH | ~1700 | 12–13 (broad) |
| CH₃ (C5-methyl) | 2950–2850 | 2.1–2.3 (s, 3H) |
Basic: How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Use solvent diffusion (e.g., methanol/water) to obtain suitable crystals .
- Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
- Refinement : Use SHELXL for small-molecule refinement, which handles disorder modeling and anisotropic displacement parameters . SHELXTL (Bruker AXS) is also widely used for structure solution .
Advanced: How can computational methods predict the electronic properties of this compound, and what parameters are critical for docking studies?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:
- HOMO-LUMO gaps to assess reactivity .
- Electrostatic potential maps for hydrogen-bonding sites (critical for ligand-protein docking) .
For docking (e.g., AutoDock Vina), optimize the ligand’s 3D structure using Mercury Software (Cambridge Crystallographic Database) and validate force field parameters against crystallographic data .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Answer:
Discrepancies (e.g., proton environments in NMR vs. XRD) arise from dynamic effects (solution vs. solid state). Mitigation strategies:
- Variable-temperature NMR to assess conformational flexibility .
- Hirshfeld surface analysis (CrystalExplorer) to compare intermolecular interactions in XRD data with solution-phase behavior .
- Solid-state NMR to cross-validate XRD-derived bond lengths/angles .
Advanced: What structural analogs of this compound exhibit biological activity, and how can SAR studies guide derivative design?
Answer:
Pyrazole-carboxylic acid derivatives show antimicrobial and antiproliferative activities. For example:
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives inhibit bacterial growth (MIC = 8–32 µg/mL) .
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids exhibit antiproliferative effects (IC₅₀ = 10–50 µM) .
SAR Insights : - Iodo substitution at C4 enhances steric bulk, potentially improving target selectivity.
- Butanoic acid chain length modulates solubility and membrane permeability .
Advanced: What experimental design is recommended for analyzing metabolic stability in vitro?
Answer:
- Hepatocyte incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) in Krebs-Henseleit buffer with test compound (10 µM).
- LC-MS/MS analysis : Monitor parent compound depletion over 60 minutes (sampling at 0, 15, 30, 60 min). Calculate half-life (t₁/₂) using first-order kinetics .
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific interactions .
Methodological Note: How can recrystallization conditions be optimized to avoid solvate formation?
Answer:
- Screen solvents (e.g., ethanol, acetonitrile, DCM/hexane) via polythermal method (5–50°C gradient).
- Monitor phase transitions via DSC (differential scanning calorimetry) to identify stable polymorphs .
- Avoid high-boiling-point solvents (e.g., DMF) to prevent solvate trapping .
Advanced: What mechanistic hypotheses explain the herbicidal activity of structurally related butanoic acids?
Answer:
Auxin-like herbicides (e.g., 4-(2,4-dichlorophenoxy)butanoic acid ) disrupt plant cell elongation by mimicking indole-3-acetic acid (IAA). Proposed mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
